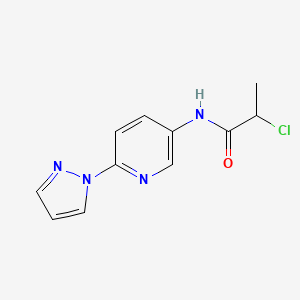
2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of various reagents. For instance, one compound was synthesized using bromine as a cyclic reagent with a yield of 63% . Another synthesis involved the formation of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compound through cyclization from a dichloro-methylnicotinonitrile precursor . These methods suggest that the synthesis of "2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide" could potentially involve similar cyclization strategies and careful selection of reagents to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed by X-ray diffraction, which provides detailed information about the crystallographic parameters. For example, one compound crystallized in the triclinic space group with specific cell parameters . Another compound's crystal structure revealed an orthogonal arrangement of substituents and a cis/cis arrangement of ester groups . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties such as melting points, solubility, and density are not explicitly mentioned in the abstracts. However, the crystallographic data provide insights into the density and molecular packing of the compounds . The chemical properties, such as herbicidal activity, are highlighted for one of the compounds, indicating its potential use in agricultural applications . The presence of hydrogen bonds and other intermolecular interactions in the crystal structures suggests that these compounds could have unique solubility and binding characteristics .
Applications De Recherche Scientifique
Chemistry and Properties of Related Compounds
The chemistry and properties of pyrazole-pyridine compounds are well-documented, showcasing their versatility in forming complex compounds with diverse properties. For instance, the synthesis, properties, and complex compounds of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) are reviewed, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Synthesis of Heterocycles
The synthesis of pyrazole heterocycles is significant in medicinal chemistry due to their role in many biologically active compounds. Various synthetic strategies for pyrazole appended heterocyclic skeletons are reviewed, providing insights into methods that could potentially be applied to 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide (Dar & Shamsuzzaman, 2015).
Biological Activities
Research on pyrazolo[1,5-a]pyrimidines indicates a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This showcases the potential for related compounds like 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide to exhibit similar biological activities (Cherukupalli et al., 2017).
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to pyrazole-pyridine compounds, have applications in optoelectronic materials. The incorporation of these heterocyclic fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, suggesting potential applications for 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-3-4-10(13-7-9)16-6-2-5-14-16/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLBGMOGFNWZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(C=C1)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
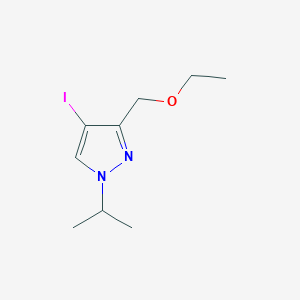
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
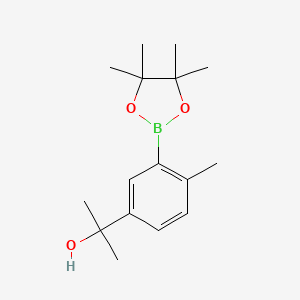
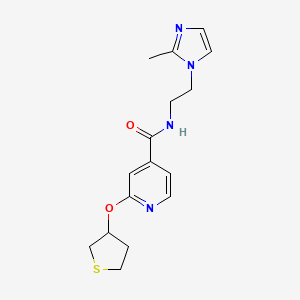
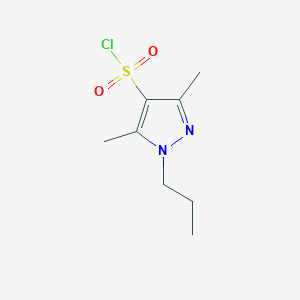
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)
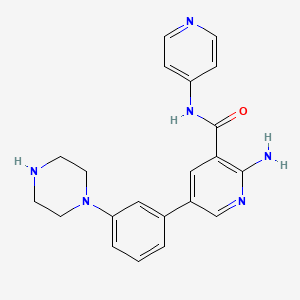
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)